![molecular formula C21H16F3NO3 B12606296 3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl CAS No. 648439-04-7](/img/structure/B12606296.png)
3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methyl-4-nitrophenoxy)methyl]-4’-(trifluoromethyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-[(3-Methyl-4-nitrophenoxy)methyl]-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
3-[(3-Methyl-4-nitrophenoxy)methyl]-4’-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 3-[(3-Methyl-4-nitrophenoxy)methyl]-4’-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the nitrophenoxy group can participate in various chemical interactions. These interactions can modulate biological pathways and lead to specific physiological effects.
相似化合物的比较
Similar Compounds
Uniqueness
3-[(3-Methyl-4-nitrophenoxy)methyl]-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both a trifluoromethyl group and a nitrophenoxy group, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it valuable for specific applications in research and industry.
属性
CAS 编号 |
648439-04-7 |
|---|---|
分子式 |
C21H16F3NO3 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-methyl-1-nitro-4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]benzene |
InChI |
InChI=1S/C21H16F3NO3/c1-14-11-19(9-10-20(14)25(26)27)28-13-15-3-2-4-17(12-15)16-5-7-18(8-6-16)21(22,23)24/h2-12H,13H2,1H3 |
InChI 键 |
UXVIQPVWIHQFLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


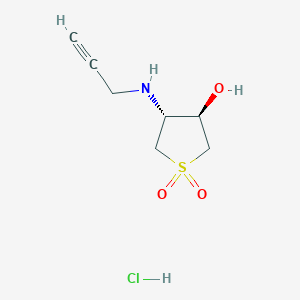
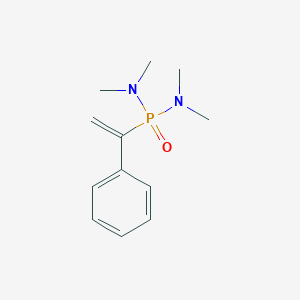

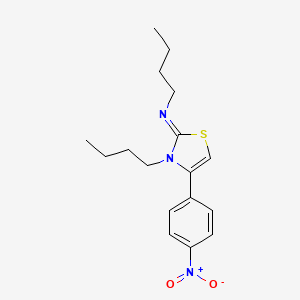

![[(Cyclohexanesulfonyl)ethynyl]benzene](/img/structure/B12606246.png)
![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
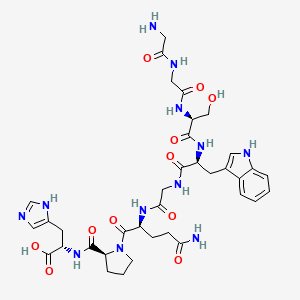

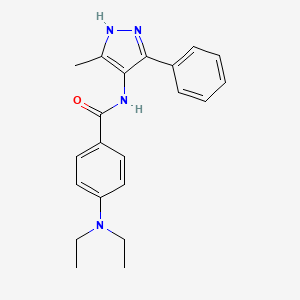
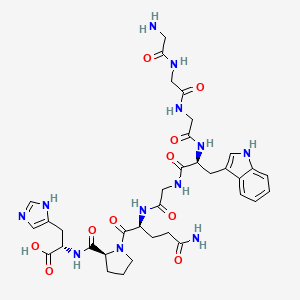
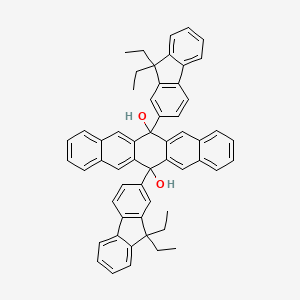
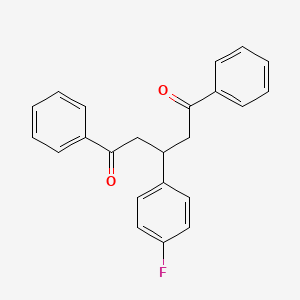
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)
